molecular formula C7H11NOS B069988 (2-Isopropylthiazol-5-yl)methanol CAS No. 165315-76-4

(2-Isopropylthiazol-5-yl)methanol

Cat. No. B069988
M. Wt: 157.24 g/mol
InChI Key: FCKAJPDGXQGBMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (2-Isopropylthiazol-5-yl)methanol and its derivatives often involves innovative approaches to create these complex molecules. For instance, a series of (2-alkylthiothiazolin-5-yl)methyl dodecanoates was synthesized from various alkyl N-allylcarbamodithioates and dilauroyl peroxide via a tandem radical hydrogen-abstraction-cyclization-substitution/combination reaction, showcasing a convenient and efficient synthesis route for (2-alkylthiothiazolin-5-yl)methanol derivatives (Kakaei & Xu, 2013).

Molecular Structure Analysis

Analyzing the molecular structure of (2-Isopropylthiazol-5-yl)methanol involves understanding its geometric and electronic configuration, which can be elucidated through various spectroscopic methods. Studies such as those on related thiazolyl and isoxazolyl compounds have provided insights into the structural optimization and interpretation of theoretical vibrational spectra, contributing to a deeper understanding of the molecular structure of compounds within this class (Shahana & Yardily, 2020).

Scientific Research Applications

Metabolic Pathway Exploration

Research has explored the metabolic pathways involving compounds similar to (2-Isopropylthiazol-5-yl)methanol, focusing on their transformation and the resultant metabolites in biological systems. For instance, a study on isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate (IDHP), a compound with a structure bearing resemblance to (2-Isopropylthiazol-5-yl)methanol, revealed its metabolic profile in rats. The study identified 16 metabolites, including phase I and phase II metabolites, through high-performance liquid chromatography combined with electrospray ionization quadrupole time-of-flight tandem mass spectrometry. This research offers insights into the metabolic fate of such compounds, which could be relevant for understanding the biological implications of (2-Isopropylthiazol-5-yl)methanol and related substances (Yang et al., 2016).

Neuropharmacological Potential

Investigations into the neuropharmacological effects of compounds structurally similar to (2-Isopropylthiazol-5-yl)methanol have shown promising results in animal models. One study evaluated the antinociceptive, anxiolytic, and sedative effects of Anisomeles indica methanol extract, which contains compounds with chemical features akin to (2-Isopropylthiazol-5-yl)methanol. The extract demonstrated significant antinociceptive activity in acetic acid-induced writhing and formalin-induced flicking tests. Additionally, it exhibited anxiolytic and sedative effects in various behavioral assays, such as the open field, hole cross, and elevated plus maze tests. These findings suggest that compounds within the methanol extract, possibly including structures similar to (2-Isopropylthiazol-5-yl)methanol, may contribute to these pharmacological activities (Uddin et al., 2018).

Toxicological Studies

Methanol and its derivatives, including potentially (2-Isopropylthiazol-5-yl)methanol, have been the subject of toxicological studies due to their widespread industrial and chemical applications. Research on methanol's toxic effects has provided a foundation for understanding the safety profiles of related compounds. For example, a study on methanol-induced monoamine changes in the hypothalamus and striatum of albino rats revealed that methanol, like ethanol, can alter the steady-state level of monoamines in these brain regions. Such studies help in elucidating the neurotoxic potential of methanol and its derivatives, contributing to the safety evaluation of compounds like (2-Isopropylthiazol-5-yl)methanol (Jeganathan & Namasivayam, 1989).

Safety And Hazards

The safety data sheet for “(2-Isopropylthiazol-5-yl)methanol” is not available. Therefore, it’s recommended to handle this compound with the same precautions as other chemicals: avoid inhalation, contact with skin and eyes, and ingestion .

properties

IUPAC Name

(2-propan-2-yl-1,3-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-5(2)7-8-3-6(4-9)10-7/h3,5,9H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKAJPDGXQGBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(S1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Isopropylthiazol-5-yl)methanol

Synthesis routes and methods

Procedure details

Using the procedure of Example 5B, but replacing ethyl 2-isopropyl-4-thiazolecarboxylate with ethyl 2-isopropylthiazole-5-carboxylate provided, after silica gel chromatography using 3% methanol in chloroform, the desired compound, Rf 0.3, (5% methanol in chloroform) in 25% yield. 1H NMR (d6 -DMSO) δ1.30 (d, J=7 Hz, 6H), 3.22 (heptet, J=7 Hz, 1H), 4.61 (dd, J=6, 1 Hz, 2H), 5.45 (t, J=6 Hz, 1H), 7.48 (br s, 1H).
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